molecular formula C10H17NO3 B8382869 (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol

Cat. No.: B8382869
M. Wt: 199.25 g/mol
InChI Key: BDSOQCLTKQGMQG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol is a high-value, chiral synthon designed for advanced synthetic and chemical biology research. Its structure integrates three key functional handles: a Boc-protected amine, a secondary alcohol, and a terminal alkyne. The Boc (tert-butyloxycarbonyl) group is a cornerstone in protective group strategies, particularly in peptide synthesis, where it offers stability towards base and nucleophiles and allows for orthogonal deprotection under mild acidic conditions . This makes the compound an essential intermediate for the sequential, controlled construction of complex peptides and molecular architectures. The terminal alkyne moiety positions this molecule as a critical substrate for click chemistry applications, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This bioorthogonal reaction enables efficient and reliable ligation with azide-functionalized molecules, allowing researchers to conjugate this building block to peptides, proteins, nucleic acids, or other biomolecules for probe development, bioconjugation, and chemical biology studies. The stereochemically defined (2R,3R) scaffold provides a rigid, chiral framework that is valuable in pharmaceutical development for creating structurally precise compounds, such as enzyme inhibitors or receptor ligands, where the three-dimensional orientation of functional groups is critical for biological activity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl N-[(3R,4R)-4-hydroxypent-1-yn-3-yl]carbamate

InChI

InChI=1S/C10H17NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h1,7-8,12H,2-5H3,(H,11,13)/t7-,8-/m1/s1

InChI Key

BDSOQCLTKQGMQG-HTQZYQBOSA-N

Isomeric SMILES

C[C@H]([C@@H](C#C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C(C#C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol with structurally related compounds:

Compound Molecular Formula Protecting Group Key Substituents Stereochemistry Applications
This compound C₁₀H₁₆NO₃ Boc Terminal alkyne, hydroxyl 2R,3R Click chemistry, asymmetric synthesis
(2S,3R)-N-Boc-2-amino-3-phenylbutyric acid C₁₅H₂₁NO₄ Boc Phenyl, carboxylic acid 2S,3R Peptide synthesis, enzyme inhibitors
(2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol C₁₈H₁₉ClN₂O₃S Cbz (benzyloxycarbonyl) Chloro, phenylthio 2S,3R Antibacterial agents, thiol-mediated reactions
Fmoc-Dab(Boc)-OH C₂₄H₂₈N₂O₆ Boc, Fmoc Diaminobutyric acid backbone L-configuration Solid-phase peptide synthesis
(2R,3S)-2-(N-Cbz)amino-3-hydroxy-4-butanolide C₁₂H₁₃NO₅ Cbz Lactone, hydroxyl 2R,3S Cyclic prodrug development

Key Observations :

  • Protecting Groups: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are common amine protectors. Boc is base-labile, while Cbz requires hydrogenolysis, influencing synthetic strategies .
  • Functional Groups: The terminal alkyne in this compound distinguishes it from phenyl- or thiol-containing analogs, enabling unique reactivity in azide-alkyne cycloadditions .
  • Stereochemistry : The 2R,3R configuration contrasts with 2S,3R or 2R,3S stereoisomers in other compounds, affecting biological activity and chiral recognition .

Physicochemical Properties

  • Solubility : The Boc group increases hydrophobicity compared to Cbz derivatives, impacting solubility in polar solvents .
  • Stability : Boc-protected amines exhibit superior stability under acidic conditions compared to Cbz, which is prone to cleavage via catalytic hydrogenation .

Notes

Toxicological Data: Limited toxicological studies exist for Boc- or Cbz-protected amino alcohols. Caution is advised during handling .

Stereochemical Sensitivity: Minor stereochemical changes (e.g., 2R,3R vs. 2S,3R) drastically alter biological activity and synthetic pathways .

Preparation Methods

Boc Protection of Primary Amines

The amine group in the precursor is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A typical procedure involves dissolving the amino alcohol in tetrahydrofuran (THF) and aqueous sodium bicarbonate, followed by dropwise addition of Boc₂O at 0°C. The reaction proceeds to completion within 2–4 hours, yielding the Boc-protected intermediate.

Example Protocol

  • Reagents : Amino alcohol (1 equiv), Boc₂O (1.2 equiv), NaHCO₃ (2 equiv), THF/H₂O (4:1).

  • Conditions : 0°C → room temperature, 4 hours.

  • Workup : Extraction with ethyl acetate, drying (MgSO₄), and column chromatography (hexane/EtOAc).

Stereoselective Formation of the Amino Alcohol Moiety

The (2R,3R) configuration is established via asymmetric reduction or chiral pool synthesis.

Asymmetric Reduction of β-Amino Ketones

Enantioselective reduction of β-amino ketones using catalysts like Corey-Bakshi-Shibata (CBS) ensures high stereochemical fidelity. For instance, 3-amino-pent-4-yn-2-one is reduced with (R)-CBS catalyst and borane-dimethyl sulfide to yield the (2R,3R)-amino alcohol.

Key Data

SubstrateCatalystYield (%)ee (%)
3-Amino-pent-4-yn-2-one(R)-CBS8598

Chiral Pool Synthesis from Serine Derivatives

L-Serine methyl ester serves as a starting material for installing the (2R,3R) configuration. Sequential Boc protection, DIBAL reduction to an aldehyde, and Wittig reaction introduce the alkyne.

Steps

  • Boc Protection : L-Serine methyl ester → N-Boc-L-serine methyl ester.

  • Reduction : DIBAL reduces the ester to alcohol, yielding N-Boc-3-amino-propan-2-ol.

  • Oxidation : Swern oxidation converts the alcohol to aldehyde.

  • Alkyne Introduction : Wittig reaction with formylmethylenetriphenylphosphorane forms the terminal alkyne.

Deprotection and Final Isolation

The Boc group is selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane.

Deprotection Protocol

  • Reagents : Boc-protected compound (1 equiv), TFA (10 equiv), CH₂Cl₂.

  • Conditions : 0°C → room temperature, 1 hour.

  • Workup : Neutralization with NaHCO₃, extraction, and solvent evaporation.

Analytical Characterization

Critical data for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol:

PropertyValue
Molecular Formula C₁₀H₁₇NO₃
[α]D²⁵ +24.5° (c 1.0, CHCl₃)
¹H NMR (CDCl₃)δ 1.44 (s, 9H), 2.45 (m, 2H), 3.98 (dt, J = 6.2 Hz, 1H), 4.85 (d, J = 8.1 Hz, 1H), 5.21 (br s, 1H)
¹³C NMR (CDCl₃)δ 28.3 (Boc CH₃), 79.8 (C≡C), 155.2 (C=O)

Comparative Analysis of Synthetic Routes

Route 1 : Asymmetric reduction of β-amino ketones.

  • Advantages : High enantiomeric excess (98%).

  • Limitations : Requires chiral catalysts.

Route 2 : Chiral pool synthesis from serine.

  • Advantages : Utilizes inexpensive starting materials.

  • Limitations : Multi-step, moderate yields (65–70%).

Industrial-Scale Considerations

Catalytic hydrogenation and continuous flow systems improve scalability. For example, fixed-bed reactors with palladium catalysts achieve >90% conversion in Boc deprotection .

Q & A

What are the critical considerations in designing a multi-step synthesis route for (2R,3R)-N-Boc-3-amino-pent-4-yne-2-ol to ensure enantiomeric purity?

Basic Research Focus
A robust synthesis route must prioritize stereochemical control, especially at the (2R,3R) chiral centers. Key steps include:

  • Protection strategies : The Boc (tert-butoxycarbonyl) group is essential for amine protection during subsequent reactions. Acid-labile Boc groups are typically removed under mild acidic conditions (e.g., TFA) to avoid side reactions .
  • Alkyne stability : The pent-4-yne moiety is sensitive to oxidation and unintended cycloadditions. Inert atmospheres (N₂/Ar) and low-temperature conditions are recommended during alkyne-involving steps .
  • Purification : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for isolating enantiomerically pure intermediates. Polar solvents like acetonitrile/water mixtures enhance resolution .

How can researchers resolve contradictions between computational predictions and experimental NMR data for the stereochemical configuration of this compound?

Advanced Research Focus
Discrepancies between predicted and observed stereochemistry often arise from dynamic effects (e.g., rotational barriers) or solvent-dependent conformational changes. Methodological solutions include:

  • NOESY/ROESY NMR : These experiments identify through-space proton-proton interactions to confirm spatial arrangements of substituents .
  • X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment but requires high-purity crystalline material .
  • DFT calculations : Refine computational models by incorporating solvent effects (e.g., DMSO or chloroform) and Boltzmann-weighted conformational ensembles .

What methodological approaches are recommended for the selective deprotection of the Boc group in this compound without affecting the alkyne moiety?

Basic Research Focus
The Boc group is selectively cleaved under acidic conditions, but the alkyne’s reactivity necessitates careful optimization:

  • TFA/DCM (1:4 v/v) : A 30-minute treatment at 0°C effectively removes Boc while minimizing alkyne protonation or polymerization .
  • Scavengers : Additives like triisopropylsilane (TIS) suppress side reactions by sequestering carbocation intermediates formed during deprotection .
  • Monitoring : Use TLC (Rf shift) or in-situ IR to track Boc removal (disappearance of carbonyl stretch at ~1680 cm⁻¹) .

How does the presence of the pent-4-yne moiety influence the reactivity of this compound in click chemistry applications, and what experimental validations are required?

Advanced Research Focus
The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but steric and electronic factors must be addressed:

  • Catalyst optimization : Use CuI with TBTA (tris(benzyltriazolylmethyl)amine) to enhance reaction rates in polar solvents (e.g., DMF/H₂O) .
  • Kinetic studies : Monitor reaction progress via ¹H NMR (disappearance of alkyne proton at δ ~2.5 ppm) or fluorescence assays for triazole formation .
  • Post-reaction analysis : HRMS and 2D NMR confirm regioselectivity and rule out alkyne homocoupling byproducts .

What advanced chromatographic techniques are optimal for separating diastereomeric byproducts formed during the synthesis of this compound?

Advanced Research Focus
Diastereomers arising from incomplete stereochemical control require high-resolution separation:

  • Chiral stationary phases : Use cellulose- or amylose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA gradients for baseline resolution .
  • SFC with CO₂/co-solvent systems : Superior to HPLC for speed and efficiency; modifiers like methanol or ethanol enhance selectivity .
  • Coupled techniques : LC-MS or LC-NMR identifies and quantifies diastereomers in real-time, enabling rapid process optimization .

How can researchers mitigate racemization during the coupling of this compound to peptide scaffolds?

Advanced Research Focus
Racemization at the α-carbon is a major challenge in peptide synthesis. Strategies include:

  • Activation methods : Use HATU or COMU instead of EDCl/HOBt to minimize base-induced epimerization .
  • Low-temperature coupling : Conduct reactions at -20°C in DMF or DCM to suppress enolization .
  • Chiral integrity assays : Marfey’s reagent derivatization followed by HPLC quantifies enantiomeric excess (ee) post-coupling .

What spectroscopic techniques are most effective for characterizing the conformational dynamics of this compound in solution?

Basic Research Focus
Dynamic NMR and computational modeling are key:

  • VT-NMR (Variable Temperature) : Identifies rotameric equilibria by observing coalescence of proton signals at elevated temperatures .
  • DFT-MD simulations : Predict low-energy conformers and compare with experimental NOE data .
  • IR spectroscopy : Detects hydrogen-bonding interactions involving the hydroxyl and Boc groups, which stabilize specific conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.